Myrtenyl formate

Description

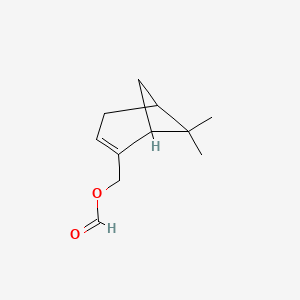

Structure

2D Structure

3D Structure

Properties

CAS No. |

72928-52-0 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl formate |

InChI |

InChI=1S/C11H16O2/c1-11(2)9-4-3-8(6-13-7-12)10(11)5-9/h3,7,9-10H,4-6H2,1-2H3 |

InChI Key |

QHPJGDWWLWJMPM-UHFFFAOYSA-N |

SMILES |

CC1(C2CC=C(C1C2)COC=O)C |

Canonical SMILES |

CC1(C2CC=C(C1C2)COC=O)C |

density |

d20 1.01 1.004-1.010 (20°) |

Other CAS No. |

72928-52-0 |

physical_description |

Almost colourless liquid; powerful woody pine note with an oily undertone of the linseed type |

solubility |

Insoluble in water; soluble in organic solvents and oils Miscible at room temperature (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Myrtenyl Formate

Conventional Synthetic Approaches to Myrtenyl Formate (B1220265)

Conventional synthesis of myrtenyl formate primarily relies on classical organic reactions, including the direct esterification of its parent alcohol, myrtenol (B1201748), and the exploration of alternative starting materials.

Esterification Reactions of Myrtenol with Formic Acid

The most direct route to this compound is the Fischer-Speier esterification, a well-established method involving the reaction of an alcohol with a carboxylic acid in the presence of an acid catalyst. In this case, myrtenol is reacted with formic acid. athabascau.ca This reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants is typically used, or water, a byproduct, is removed from the reaction mixture. athabascau.camdpi.com Strong acids such as sulfuric acid are often employed as catalysts to accelerate the reaction. mdpi.com

The reaction mechanism involves the protonation of the formic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol, myrtenol, then acts as a nucleophile, attacking the protonated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester, this compound. athabascau.ca While this method is straightforward, challenges can arise from the potential for acid-catalyzed side reactions, such as dehydration of the alcohol or rearrangement of the bicyclic terpene structure, especially under harsh conditions. The purification of the final product from the reaction mixture, which may contain unreacted starting materials, water, and the acid catalyst, is also a critical step.

Exploration of Alternative Precursors and Reaction Conditions for Formate Esters

To circumvent some of the challenges associated with direct esterification, alternative precursors and reaction conditions for the synthesis of formate esters, including this compound, have been explored. One such approach involves the use of alkyl halides as precursors. For instance, myrtenyl bromide can be used as a starting material. google.comencyclopedia.pubnih.govmdpi.comresearchgate.net The synthesis of myrtenyl bromide can be achieved through the reaction of myrtenol with a brominating agent like N-bromosuccinimide (NBS) in the presence of triphenylphosphine. nih.gov The resulting myrtenyl bromide can then be reacted with a formate salt to yield this compound. Another method involves the reaction of alkyl halides with formamide. conicet.gov.ar

Other strategies include the use of activating agents for the carboxylic acid. For example, formic acid can be reacted with acetic anhydride (B1165640) to form a mixed anhydride, which is more reactive towards alcohols than formic acid itself. researchgate.net This method can lead to the formation of formates, although the formation of acetate (B1210297) byproducts is a possibility. researchgate.net Additionally, a one-pot hydroformylation/O-acylation of myrtenol has been described as a potential route, where the hydroxyl group is acylated concurrently with hydroformylation, preventing undesired side reactions.

Enzymatic Synthesis and Biocatalytic Pathways for Formate Esters

In recent years, enzymatic methods have gained significant attention as a greener and more selective alternative to conventional chemical synthesis. Biocatalysis offers milder reaction conditions, high specificity, and reduced environmental impact.

Lipase-Mediated Esterification of Alcohols with Formic Acid

Lipases are enzymes that can catalyze esterification reactions with high efficiency and selectivity under mild conditions. nih.govnih.govmdpi.comresearchgate.net The enzymatic synthesis of formate esters, such as octyl formate and phenethyl formate, has been successfully demonstrated using immobilized lipases like Novozym 435. nih.govnih.gov The reaction involves the direct esterification of an alcohol with formic acid. nih.gov The mechanism of lipase-catalyzed esterification begins with the formation of an acyl-enzyme intermediate between the lipase's active site (typically a serine residue) and the carboxylic acid. This is followed by a nucleophilic attack from the alcohol, leading to the formation of the ester and regeneration of the enzyme. nih.gov

Several parameters are crucial for optimizing the lipase-catalyzed synthesis of formate esters, including the choice of lipase, enzyme concentration, molar ratio of reactants, temperature, and solvent. nih.govnih.govmdpi.com Studies on the synthesis of other formate esters provide valuable insights into the potential conditions for this compound production.

Table 1: Optimized Parameters for Lipase-Catalyzed Synthesis of Formate Esters

| Parameter | Octyl Formate Synthesis nih.gov | Phenethyl Formate Synthesis nih.gov |

|---|---|---|

| Enzyme | Novozym 435 | Novozym 435 |

| Enzyme Concentration | 15 g/L | 15 g/L |

| Molar Ratio (Acid:Alcohol) | 1:7 | 1:5 |

| Temperature | 40 °C | 40 °C |

| Solvent | 1,2-dichloroethane | 1,2-dichloroethane |

| Conversion Yield | 96.5% | 95.92% |

These findings suggest that a similar optimization process could be applied to the lipase-catalyzed synthesis of this compound from myrtenol and formic acid, potentially leading to high yields under environmentally benign conditions.

Biotransformation Processes for Formate Production from Carbon Sources

The availability of formic acid as a precursor is a key factor in the synthesis of this compound. Biotransformation processes offer a sustainable route for the production of formate from renewable carbon sources, most notably carbon dioxide (CO2). tandfonline.comnih.govnih.govresearcher.lifetandfonline.com This approach aligns with the principles of a circular bioeconomy by utilizing a greenhouse gas as a feedstock.

The key enzymes in this process are formate dehydrogenases (FDHs), which can catalyze the reduction of CO2 to formate. tandfonline.comnih.gov While many FDHs favor the reverse reaction (formate oxidation), certain enzymes, such as the one from the acetogen Clostridium carboxidivorans, preferentially catalyze CO2 reduction. nih.gov This is attributed to the enzyme's low affinity for formate. nih.gov The biocatalytic reduction of CO2 to formate can be achieved using whole-cell biocatalysts, such as Methylobacterium extorquens AM1, or with isolated enzymes. nih.gov In the latter case, a cofactor regeneration system is required to supply the necessary reducing equivalents (e.g., NADH). tandfonline.com The produced formate can then be used as a substrate in the subsequent enzymatic or chemical synthesis of this compound.

Advanced Synthetic Strategies for this compound Derivatives

Advanced synthetic methodologies provide powerful tools for the creation of novel this compound derivatives with potentially unique properties. One prominent example is the use of multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR). mdpi.comresearchgate.netresearchgate.netorganic-chemistry.orgnih.gov

The Ugi reaction is a one-pot process that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-aminoacyl amide derivatives. organic-chemistry.orgnih.gov In the context of myrtenyl derivatives, myrtenal (B1677600) can serve as the aldehyde component. researchgate.net This allows for the efficient assembly of complex pseudo-peptides containing the myrtenyl scaffold. mdpi.comresearchgate.net The reaction is known for its high atom economy and the ability to generate diverse molecular structures in a single step. For instance, novel myrtenyl-grafted pseudo-peptides have been synthesized with high efficiency using the Ugi-4CR. mdpi.comresearchgate.net The standard conditions for this reaction often involve equimolar amounts of the four components and are carried out at room temperature in a suitable solvent. mdpi.com This strategy opens up avenues for the creation of libraries of myrtenyl derivatives for various applications.

Design and Preparation of Myrtenyl-Grafted Conjugates

While the direct grafting of this compound into conjugates is not extensively documented, significant research has been conducted on conjugates derived from its aldehyde precursor, myrtenal. These studies provide insight into how the bicyclic monoterpene "myrtenyl" framework can be incorporated into larger, more complex molecules. The primary strategies for creating such conjugates involve multicomponent reactions where the reactive aldehyde group of myrtenal serves as a key building block.

A prominent method for this is the Ugi four-component reaction (Ugi-4CR), which allows for the efficient, one-pot synthesis of diverse pseudo-peptides with high atomic economy. lookchem.comnih.gov In this reaction, myrtenal (an aldehyde), an amine, an isocyanide, and a carboxylic acid combine to form complex α-acylamino carboxamides. Researchers have successfully synthesized novel myrtenyl-grafted pseudo-peptides using this approach. nih.gov These studies demonstrate the design of potential therapeutic agents by conjugating the myrtenyl moiety with peptide-like structures. nih.govresearchgate.net

The general synthesis of these myrtenal-grafted pseudo-peptides can be summarized as follows:

Step 1: Reaction of myrtenal with an amine (e.g., 3-pyridylamine or cyclohexylamine) to form a Schiff base (imine).

Step 2: The Ugi reaction proceeds through the addition of an isocyanide and a carboxylic acid to the imine intermediate.

Step 3: A subsequent post-modification step, such as a click reaction (e.g., copper-catalyzed azide-alkyne cycloaddition), can be used to further functionalize the molecule, for instance, by adding triazole rings. nih.gov

The table below details representative examples of myrtenyl-grafted pseudo-peptides synthesized via the Ugi-4CR, starting from myrtenal.

| Entry | Amine Component | Isocyanide Component | Carboxylic Acid Component | Yield | Reference |

| 1a | 3-Pyridylamine | Cyclohexyl isocyanide | Acetic Acid | 75% | nih.gov |

| 1b | 3-Pyridylamine | tert-Butyl isocyanide | Acetic Acid | 20% | nih.gov |

| 1c | Cyclohexylamine | Propargyl isocyanide | Acetic Acid | 85% | nih.gov |

These grafting strategies, such as "grafting-from" or "grafting-to," allow for the attachment of polymer chains or other molecules to a core structure, a principle that could theoretically be applied to myrtenyl-containing compounds to create advanced biomaterials. mdpi.comsigmaaldrich.comnih.gov

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of this compound isomers is intrinsically linked to the stereochemistry of its alcohol precursor, myrtenol. This compound is produced through the esterification of myrtenol with formic acid. This reaction occurs at the primary allylic alcohol group and does not typically affect the two chiral centers within the bicyclic pinane (B1207555) ring system of myrtenol. hmdb.cafoodb.ca Therefore, the enantiomeric purity of the resulting this compound is determined by the enantiomeric purity of the starting myrtenol.

The synthesis of enantiomerically pure myrtenol often begins with the corresponding enantiomer of α-pinene, a readily available chiral building block from nature. For example, (+)-myrtenol is derived from (+)-α-pinene. The stereoselectivity of the entire process relies on sourcing optically pure starting materials or employing stereoselective reactions during the synthesis of the myrtenol precursor. nih.gov

While specific studies on the stereoselective synthesis of this compound are scarce, general principles of stereoselective synthesis can be applied. libguides.com Key strategies include:

Chiral Pool Synthesis: Utilizing readily available enantiopure natural products like (+)- or (-)-α-pinene as the starting material.

Use of Chiral Auxiliaries: Temporarily incorporating a chiral molecule to guide the reaction towards the desired stereoisomer, which is then cleaved.

Asymmetric Catalysis: Employing chiral catalysts (organocatalysts, transition metal complexes, or enzymes) to control the stereochemical outcome of a reaction. nih.gov

In the context of myrtenal-derived conjugates, researchers have observed that the Ugi reaction generally exhibits poor stereoselectivity. nih.gov However, in a specific case using 3-pyridylamine, a single diastereomer was formed almost exclusively, suggesting that steric or electronic control from the amine component can induce stereoselectivity in the addition of the isocyanide to the imine intermediate. nih.gov

Mechanistic Investigations of this compound Synthetic Reactions

Direct mechanistic studies for the synthesis of this compound are not widely available in the literature. However, its formation via the reaction of myrtenol with formic acid is a classic example of Fischer-Speier esterification. The mechanism for this acid-catalyzed reaction is well-established. chemguide.co.ukutripoli.edu.ly

The reaction proceeds through the following steps, using myrtenol and formic acid as the substrates and a strong acid like sulfuric acid (H₂SO₄) as the catalyst:

Protonation of the Carboxylic Acid: The formic acid is activated by protonation. The carbonyl oxygen of formic acid accepts a proton from the acid catalyst, making the carbonyl carbon much more electrophilic. chemguide.co.uk

Nucleophilic Attack by the Alcohol: The alcohol oxygen of myrtenol acts as a nucleophile, attacking the activated carbonyl carbon of the protonated formic acid. This step forms a tetrahedral oxonium ion intermediate. chemguide.co.uk

Proton Transfer: A proton is transferred from the attacking oxygen (which originated from myrtenol) to one of the hydroxyl groups of the tetrahedral intermediate. This creates a good leaving group (water).

Elimination of Water: The intermediate loses a molecule of water, and the electron pair from the remaining hydroxyl group reforms the carbonyl double bond. This results in a protonated ester. chemguide.co.uk

Deprotonation: A base in the reaction mixture (such as the HSO₄⁻ ion or an unreacted alcohol molecule) removes the final proton from the carbonyl oxygen, yielding the final product, this compound, and regenerating the acid catalyst. chemguide.co.uk

This entire process is reversible, and to drive the reaction toward the product, the equilibrium is often shifted by removing water as it forms or by using an excess of one of the reactants. utripoli.edu.ly

Biosynthetic Pathways and Natural Distribution of Myrtenyl Formate

Occurrences of Myrtenyl Formate (B1220265) and Related Monoterpenoid Esters in Botanical Matrices

Myrtenyl formate is a bicyclic monoterpenoid ester, a class of compounds that contributes to the aromatic profile of many plants. While its direct occurrence is less commonly reported than its acetate (B1210297) analogue, its presence, along with other related monoterpenoid esters, has been identified in the essential oils of various plant species. The chemical diversity within a single plant species, known as chemotypes, can lead to significant variations in the composition of these esters.

The most notable occurrences are found within the Myrtus communis (common myrtle), where different populations exhibit distinct chemical profiles. For instance, a study of M. communis essential oils from nineteen different locations in Algeria revealed the existence of six distinct chemotypes. While most were characterized by α-pinene and 1,8-cineole, or the presence of myrtenyl acetate, one specific population from Honaïn was identified as an "α-pinene-neryl formate-limonene" chemotype. plantae.orgmdpi.com Neryl formate is an acyclic monoterpenoid ester closely related to this compound.

Myrtenyl acetate is the most frequently documented related ester, often serving as a key marker to differentiate myrtle oils of various geographical origins. mdpi.com High concentrations of myrtenyl acetate have been reported in myrtle essential oils from Morocco, Spain, Portugal, and Corsica. mdpi.comcas.cz In contrast, some Algerian and Turkish myrtle oils are characterized by a near absence of myrtenyl acetate, highlighting the significant chemical diversity within the species. mdpi.com Other related monoterpenoid esters commonly found alongside these compounds in plant essential oils include geranyl acetate and linalyl acetate. plantae.org

Below is a table summarizing the occurrence of this compound and related monoterpenoid esters in select botanical sources.

Interactive Table: Botanical Occurrences of this compound and Related Esters

| Compound | Plant Species | Plant Part | Geographic Origin | Key Findings & Notes | Citation(s) |

| Neryl Formate | Myrtus communis | Aerial Parts | Algeria (Honaïn) | Defines a specific "α-pinene-neryl formate-limonene" chemotype. | plantae.orgmdpi.com |

| Myrtenyl Acetate | Myrtus communis | Leaves, Twigs | Morocco, Spain, etc. | A major component in certain chemotypes, with levels up to 38.7% in some Algerian oils and also found in Spanish and Moroccan varieties. | mdpi.comcas.cz |

| Myrtenyl Acetate | Myrtus communis | Leaves | Turkey | Present as a major component in some Turkish myrtle oils. | |

| Geranyl Acetate | Myrtus communis | Aerial Parts | Algeria | Found as a minor component across various chemotypes. | plantae.org |

| Linalyl Acetate | Lavandula species | Flowers | N/A | A principal component of lavender essential oil, known for its characteristic aroma. | nih.gov |

| Citronellyl Formate | Various | N/A | N/A | Mentioned as a main substance in plant essential oils and spices. | nih.gov |

Terpenoid Biosynthesis Precursors and Pathways to this compound

The biosynthesis of this compound is a multi-step process involving the assembly of universal precursors, cyclization into a characteristic bicyclic skeleton, and subsequent functional group modifications.

All terpenoids, including this compound, are synthesized from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). pnas.orgfrontiersin.org Plants utilize two distinct and spatially separated pathways to produce these precursors. mdpi.comfrontiersin.org

The Mevalonate (MVA) pathway , located in the cytosol, primarily generates IPP and DMAPP for the synthesis of sesquiterpenes (C15), triterpenes (C30), and sterols. frontiersin.org

The Methylerythritol Phosphate (MEP) pathway , which operates in the plastids, is the primary source of precursors for monoterpenes (C10), such as this compound, as well as diterpenes (C20) and carotenoids. frontiersin.org

For monoterpene biosynthesis, the MEP pathway converts pyruvate (B1213749) and glyceraldehyde-3-phosphate into IPP and DMAPP. frontiersin.org An enzyme, geranyl pyrophosphate synthase (GPPS), then catalyzes the head-to-tail condensation of one molecule of DMAPP with one molecule of IPP to form geranyl pyrophosphate (GPP), the direct C10 precursor to all monoterpenes. frontiersin.orgfrontiersin.org

The formation of this compound from the linear GPP precursor involves a series of enzymatic transformations:

Cyclization: The biosynthesis of the bicyclic pinane (B1207555) skeleton of myrtenol (B1201748) begins with the ionization of GPP. This is followed by intramolecular cyclization catalyzed by a class of enzymes known as terpene synthases (TPS) . researchgate.net Specifically, a pinene synthase enzyme facilitates the complex rearrangement of GPP into a pinane carbocation intermediate, which is then stabilized by deprotonation to form α-pinene or β-pinene. researchgate.net

Hydroxylation: The conversion of the hydrocarbon α-pinene into the alcohol myrtenol requires a hydroxylation reaction. This step is typically catalyzed by a cytochrome P450 monooxygenase (CYP450) . mdpi.com These enzymes are crucial for functionalizing terpene skeletons by introducing hydroxyl groups, a necessary step for subsequent modifications like esterification.

Esterification: The final step is the esterification of the myrtenol alcohol. This reaction is catalyzed by alcohol acyltransferases (AATs) , which belong to the large BAHD superfamily of enzymes. nih.gov These enzymes catalyze the transfer of an acyl group from an activated acyl-coenzyme A (CoA) donor to the hydroxyl group of an alcohol acceptor, forming an ester and releasing free CoA. nih.govresearchgate.net In the case of this compound, the AAT would utilize myrtenol as the alcohol substrate.

The specific enzyme responsible for transferring a formate group to myrtenol has not yet been functionally characterized. However, the reaction is believed to be catalyzed by a specialized alcohol acyltransferase (AAT). While many AATs are known to use acetyl-CoA or larger acyl-CoAs, their substrate promiscuity suggests that an AAT could potentially use formyl-CoA as the acyl donor. core.ac.uk

The biosynthesis of formyl-CoA in plants has been linked to the degradation pathway of oxalic acid. plantae.orgmdpi.com In this pathway, oxalyl-CoA is decarboxylated by the enzyme oxalyl-CoA decarboxylase to produce formyl-CoA and carbon dioxide. mdpi.com This newly formed formyl-CoA can then serve as the substrate for an AAT, which facilitates its condensation with myrtenol to produce this compound.

An alternative, though unconfirmed, pathway for formate ester biosynthesis has been identified in astigmatid mites, involving a Baeyer–Villiger oxidation of a corresponding aldehyde precursor by a Baeyer-Villiger monooxygenase. pnas.org This mechanism results in the insertion of an oxygen atom to form the formate ester directly from an aldehyde. Whether a similar enzymatic process exists in plants for the biosynthesis of this compound remains to be investigated.

Enzymatic Steps in Myrtenol Formation and Subsequent Esterification

Genetic and Molecular Regulation of this compound Biosynthesis in Organisms

The production of this compound and other terpenoids is tightly controlled at the genetic level. This regulation allows plants to modulate the synthesis of these compounds in response to developmental stages (e.g., flowering) and environmental stimuli such as light, temperature, or herbivore attack. mdpi.comnih.gov

The regulation of terpenoid biosynthesis primarily occurs at the level of gene transcription. nih.gov The expression of key enzyme-encoding genes in the pathway—such as those for terpene synthases (TPS) , cytochrome P450s (CYP450s) , and alcohol acyltransferases (AATs) —is controlled by various families of transcription factors (TFs) . nih.gov

Studies in numerous plant species have identified several major TF families that act as master regulators of secondary metabolism, including terpenoid production. These include:

MYB (myeloblastosis-related)

bHLH (basic helix-loop-helix)

WRKY

AP2/ERF (APETALA2/Ethylene Response Factor)

NAC

These transcription factors bind to specific recognition sites (cis-regulatory elements) in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. nih.govfrontiersin.org For example, a specific MYB transcription factor might be induced by blue light, which then binds to the promoter of an ocimene synthase gene to increase its expression and the subsequent emission of the volatile monoterpene. frontiersin.org Often, these TFs work in complexes to fine-tune the metabolic output. While a specific regulatory network for this compound in Myrtus communis has not been fully elucidated, this general model of transcriptional control is conserved across the plant kingdom for the regulation of terpenoid biosynthesis. cas.cz

Chemotypic Variation and Environmental Influences on Biosynthetic Output

The chemical composition and yield of essential oils, including compounds like this compound, can vary significantly depending on several factors. nih.gov This variation in the chemical profile of a plant is known as chemotypic variation.

Chemotypic Variation:

Different plant species, and even different populations of the same species, can exhibit distinct chemical profiles, or chemotypes. tum.de For example, in a study of Myrtus communis from Algeria, six different chemotypes were identified based on the dominant compounds in their essential oils. smujo.id While some populations were characterized by the presence of myrtenyl acetate, others had chemotypes dominated by compounds like α-pinene, 1,8-cineole, and limonene. smujo.id This variation is often attributed to genetic factors and evolution. nih.gov In the genus Ocimum, chemotypes are typically defined by the major chemical constituents that make up more than 10% or 20% of the total essential oil. nih.gov

Table 1: Examples of Chemotypic Variation in Plant Species

| Plant Species | Dominant Compounds in Different Chemotypes | Reference |

| Myrtus communis | α-pinene - 1,8-cineole - limonene; α-pinene - 1,8-cineole - α-terphenyl acetate; α-pinene - neryl formate - limonene; myrtenyl acetate | smujo.id |

| Tanacetum vulgare | High variation in mono- and sesquiterpenes | tum.de |

Environmental Influences:

Environmental conditions play a crucial role in modulating the biosynthesis and accumulation of secondary metabolites in plants. d-nb.infonih.gov Factors such as temperature, light intensity, water availability, soil composition, and even the time of harvest can significantly impact the chemical profile of a plant's essential oil. nih.govmaxapress.comscielo.br

For instance, studies have shown that drought stress can lead to an increase in the concentration of certain secondary metabolites as a defense mechanism. maxapress.com In Ducrosia anethifolia, water stress led to an elevation in essential oil components. researchgate.net Similarly, light intensity and photoperiod have been shown to affect the accumulation of compounds like coumarin. maxapress.com The composition of soil nutrients also has a direct impact on the production of phenolic compounds in Myrcia tomentosa. scielo.br These environmental factors can lead to significant variations in the biosynthetic output of compounds like this compound. d-nb.infonih.gov

Ecological and Physiological Roles of this compound in Biological Systems

Volatile organic compounds (VOCs) like this compound play a significant role in the interactions of plants with their environment. tum.de These compounds are involved in various ecological and physiological processes.

Interplant Chemical Signaling and Defense Mechanisms

Plants emit a complex blend of volatile compounds that can act as signals to other plants and as a defense against herbivores and pathogens. nih.govnumberanalytics.comresearchgate.net These herbivore-induced plant volatiles (HIPVs) can attract natural enemies of the pests, thereby providing an indirect defense mechanism. nih.gov

The production of secondary metabolites, including terpenoids, is a key component of a plant's chemical defense system. researchgate.netnumberanalytics.com These compounds can act as direct deterrents or toxins to herbivores and pathogens. researchgate.net For example, the essential oil of Myrtus communis, which can contain myrtenyl acetate, has shown antimicrobial activity against various bacteria. smujo.idresearchgate.net

Interactions with Microorganisms and Environmental Impact

This compound and related compounds in essential oils can have significant interactions with microorganisms. The essential oil of Myrtus communis, containing myrtenyl acetate, has demonstrated inhibitory effects against the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. researchgate.netnih.govresearchgate.net It has also shown the ability to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. nih.govresearchgate.netscielo.br

The antimicrobial properties of essential oils containing myrtenyl acetate and other terpenes suggest their potential as natural agents for controlling microbial growth. mdpi.com The release of these volatile compounds into the atmosphere can also have broader environmental impacts, contributing to the complex chemical landscape of an ecosystem.

Advanced Analytical Methodologies for Myrtenyl Formate Characterization

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a fundamental tool for separating myrtenyl formate (B1220265) from other components in a sample, which is a critical prerequisite for its accurate identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like myrtenyl formate. thermofisher.com This method is ideal for identifying and quantifying small molecular metabolites with a molecular weight of less than 650 daltons, a category that includes esters such as this compound. nih.gov In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. thermofisher.com

The strength of GC-MS lies in its high chromatographic separation power, reproducible retention times, and the availability of extensive spectral libraries (e.g., NIST) for rapid compound identification. thermofisher.com The electron ionization (EI) method commonly used in GC-MS produces stable and reproducible molecular fragmentation patterns, which are crucial for confirming the chemical identity of volatile metabolites. thermofisher.com For complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers even greater resolving power and sensitivity, allowing for the separation of co-eluting compounds and the detection of trace components. researchgate.netresearchgate.net This advanced technique has been successfully applied to profile volatile compounds in intricate biological samples, such as essential oils and fermented products. researchgate.net

Recent studies on the volatile metabolites produced by various microorganisms, such as Bacillus species, have utilized GC-MS to identify a wide array of compounds, including terpenoids. nih.gov This highlights the capability of GC-MS in metabolic profiling and the discovery of bioactive compounds in complex biological systems.

While GC-MS is well-suited for volatile compounds, high-performance liquid chromatography (HPLC) is the preferred method for analyzing non-volatile precursors and derivatives of this compound. qau.edu.pk HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis of a wide range of molecules. nih.gov

The development of ultra-high performance liquid chromatography (UHPLC) has further enhanced separation efficiency and reduced analysis times. nih.gov In the context of natural product analysis, UHPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is employed for the widely targeted metabolomic analysis of non-volatile components, including flavonoids, phenolic acids, and lipids, which can be precursors or derivatives in biosynthetic pathways related to monoterpenes. maxapress.com This technique offers fast separation, high sensitivity, and broad coverage of metabolites. maxapress.com For instance, research on plant apocarotenoids has demonstrated the utility of UHPLC-Q-Orbitrap MS for the simultaneous profiling of both volatile and non-volatile compounds in a single run, showcasing the versatility of modern LC-MS methods. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural determination of this compound, providing detailed information about its atomic composition and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive structural and stereochemical information. csic.es It is based on the magnetic properties of atomic nuclei, such as ¹H and ¹³C. numberanalytics.com High-field NMR is particularly crucial for the detailed analysis of complex organic molecules, enabling the elucidation of stereochemistry and conformational analysis. csic.esnumberanalytics.com

The analysis of ¹H and ¹³C NMR spectra reveals the chemical environment of each atom, their connectivity, and their spatial relationships through chemical shifts and coupling constants. nih.gov Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, provide further insights into the connectivity between protons and carbons, which is essential for assembling the complete molecular structure. frontiersin.org In the study of myrtenyl derivatives, NMR analysis is fundamental for confirming the structure and observing the ratio of diastereomers. nih.gov While high-field instruments (300-1200 MHz) provide the highest resolution, even low-field (benchtop) NMR spectrometers (40-100 MHz) can be used for the analysis of natural products and can record 2D NMR spectra. researchgate.net

Table 1: Key NMR Techniques for Structural Elucidation

| NMR Technique | Information Provided | Application in this compound Analysis |

| ¹H NMR | Provides information about the number, type, and chemical environment of proton nuclei. | Determines the proton framework of the this compound molecule. |

| ¹³C NMR | Provides information about the number and type of carbon atoms. | Identifies the carbon skeleton and functional groups. |

| 2D NMR (e.g., COSY, HSQC, HMBC) | Reveals correlations between different nuclei (H-H, C-H), establishing connectivity. | Confirms the bonding network and aids in assigning specific signals, crucial for stereochemical determination. |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. askthenerd.com Unlike low-resolution mass spectrometers that provide nominal mass (to the nearest whole number), HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure the mass of an ion with very high accuracy (typically to four or more decimal places). askthenerd.comlibretexts.org

This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. askthenerd.comlibretexts.org The exact mass of a molecule is calculated based on the masses of its most abundant isotopes, and by comparing the measured accurate mass to calculated masses for potential formulas, the correct molecular formula can be determined with high confidence. youtube.com For example, a study on novel myrtenyl grafted pseudo-peptides utilized HRMS with Fourier transform ion cyclotron resonance (FT-ICR) to confirm the elemental composition of the synthesized compounds, providing calculated and found mass values with high precision. nih.gov

Table 2: Comparison of Low-Resolution vs. High-Resolution Mass Spectrometry

| Feature | Low-Resolution Mass Spectrometry (LRMS) | High-Resolution Mass Spectrometry (HRMS) |

| Mass Measurement | Provides nominal mass (integer value). | Provides exact mass (to several decimal places). askthenerd.com |

| Information Provided | Molecular weight and fragmentation pattern. | Precise molecular formula. libretexts.org |

| Example Application | Initial identification based on mass and fragmentation. | Unambiguous determination of elemental composition. |

Integrated Omics Approaches in Biosynthesis and Metabolomics Research

The study of this compound biosynthesis and its role within a biological system is greatly enhanced by integrated "omics" approaches. These strategies combine data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of cellular processes. nih.govarcjournals.org

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is central to this approach. nih.gov By employing techniques like GC-MS and LC-MS, researchers can generate comprehensive metabolite profiles. nih.gov When this metabolomic data is integrated with transcriptomic (gene expression) data, it becomes possible to link the abundance of specific metabolites, like this compound, to the expression levels of genes encoding the enzymes in its biosynthetic pathway. uu.nl

This integrative approach has proven powerful in discovering and elucidating plant and microbial metabolic pathways. nih.govuu.nl For example, by correlating gene expression profiles with metabolite profiles across different conditions or time points, researchers can identify candidate genes responsible for specific enzymatic steps. uu.nl This systems-level understanding is crucial for metabolic engineering efforts aimed at enhancing the production of valuable compounds like this compound.

Combined Transcriptomics and Metabolomics for Pathway Elucidation and Regulation

The biosynthesis of specialized metabolites like this compound is a complex process involving multiple genes, enzymes, and regulatory networks. Elucidating this pathway requires an integrative approach that connects gene expression with metabolite accumulation. The combination of transcriptomics and metabolomics has emerged as a powerful strategy to unravel the biosynthetic routes and regulatory mechanisms of plant secondary metabolites. frontiersin.orgplos.org While a specific study detailing the complete biosynthetic pathway of this compound using this integrated approach is not extensively documented, the methodology can be inferred from research on other monoterpenoids and related compounds in plants like peppermint, Rosa rugosa, and Myrtus communis. nih.govresearchgate.netnih.gov

The biosynthesis of monoterpenes, the backbone of this compound, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway located in the plastids, which produces the universal C5 precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). academicjournals.orgmdpi.com These precursors are condensed to form geranyl diphosphate (GPP), the direct precursor for most monoterpenes. The elucidation of the subsequent steps to this compound would involve the following integrated 'omics' approach:

Transcriptome Analysis (RNA-seq): This technique provides a snapshot of all gene activity within a specific tissue (e.g., the glandular trichomes of Myrtus communis leaves) at a given time. By comparing the transcriptomes of plant tissues with high and low this compound content, researchers can identify differentially expressed genes (DEGs). mdpi.com Candidate genes for the this compound pathway would include terpene synthases (TPS) responsible for converting GPP to the myrtenol (B1201748) skeleton, cytochrome P450 monooxygenases (CYP450s) that may functionalize the monoterpene, and acyltransferases (including alcohol acetyltransferases or similar enzymes) that would catalyze the final esterification step with a formate group. frontiersin.org The regulation of these genes is often controlled at the transcriptional level by various transcription factor families such as MYB, bHLH, and AP2/ERF. mdpi.comfrontiersin.org

Metabolome Analysis: This involves the comprehensive analysis of all metabolites in a sample, typically using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds like this compound and its precursors, and Liquid Chromatography-Mass Spectrometry (LC-MS) for non-volatile intermediates. frontiersin.orgfrontiersin.org Untargeted metabolomics can identify a wide range of compounds, allowing for the detection of this compound, myrtenol, GPP, and other related pathway intermediates.

Integrated Data Analysis: The key to this methodology is correlating the transcriptomic and metabolomic data. A strong positive correlation between the expression level of a candidate gene (e.g., a specific TPS or acyltransferase) and the abundance of a particular metabolite (e.g., myrtenol or this compound) across different samples or developmental stages provides strong evidence for the gene's function in that pathway. nih.govmdpi.com This integrated analysis helps to build a comprehensive model of the biosynthetic pathway and identify the key regulatory genes controlling the flux towards this compound production. nih.gov

The following table outlines the hypothetical application of this combined approach for elucidating the this compound pathway.

| Analytical Step | Methodology | Data Generated | Expected Outcome for this compound Pathway |

|---|---|---|---|

| Sample Collection | Collect plant tissues (e.g., leaves, flowers) from high and low this compound-producing chemotypes or at different developmental stages. | Biological replicates for comparative analysis. | Material for parallel transcriptomic and metabolomic analysis. |

| Transcriptome Profiling | RNA-sequencing (RNA-seq). | Gene expression profiles (FPKM or TPM values); identification of Differentially Expressed Genes (DEGs). | Identification of candidate genes: Terpene Synthases (TPS), Cytochrome P450s, and Acyltransferases with expression patterns that correlate with this compound production. |

| Metabolome Profiling | GC-MS for volatile compounds; LC-MS for non-volatile compounds. | Profiles of volatile and non-volatile metabolites; identification of Differentially Accumulated Metabolites (DAMs). | Detection and quantification of this compound, myrtenol, and potential pathway precursors. |

| Integrated Bioinformatic Analysis | Correlation network analysis (e.g., WGCNA), pathway enrichment analysis (KEGG). | Gene-metabolite correlation networks, enriched biosynthetic pathways. | Establishing a statistically significant link between the expression of specific genes and the accumulation of this compound and its precursors. |

| Functional Validation | In vitro enzyme assays, heterologous expression of candidate genes in microbial hosts (e.g., E. coli, yeast). | Confirmation of enzyme activity and product formation. | Definitive proof of the function of the identified genes in the biosynthesis of this compound. |

Quantitative Analysis and Chemometric Approaches for this compound in Complex Mixtures

This compound is typically found as a component of complex essential oils, particularly from various species of the Myrtaceae family. Its accurate quantification and the characterization of its relationship with other constituents require sophisticated analytical and statistical methods.

Quantitative Analysis

The primary technique for the quantitative analysis of volatile compounds like this compound in essential oils is Gas Chromatography (GC). smujo.id The method can be configured with different detectors for quantification:

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used method for quantifying components in an essential oil. After the chromatographic column separates the individual compounds, they are burned in a hydrogen flame. The ions produced create a current that is proportional to the amount of the compound being eluted. For accurate quantification, response factors for each compound relative to an internal standard should be determined. However, in many essential oil analyses, quantification is performed using relative peak areas, assuming a response factor of 1 for all components.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. chromatographyonline.comchromatographyonline.com For quantification, the mass spectrometer can be operated in selected ion monitoring (SIM) mode. In SIM mode, the instrument is set to detect only specific ions characteristic of the target analyte (this compound). This increases sensitivity and selectivity, allowing for accurate quantification even at low concentrations and in the presence of co-eluting compounds. bibliotekanauki.pl Isotope-dilution GC-MS, where a stable isotope-labeled version of the analyte is added as an internal standard, represents the gold standard for quantification, as it corrects for variations in sample preparation and instrument response. nih.gov

Chemometric Approaches

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. In the context of essential oils containing this compound, chemometrics is invaluable for quality control, geographical origin determination, and identifying chemotypes. nih.govtjpp.tn The data for these analyses typically consists of the peak areas or relative percentages of all identified compounds from a large number of GC-MS or GC-FID runs.

Commonly used chemometric techniques include:

Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique that reduces the dimensionality of complex datasets. nih.gov It transforms the original variables (e.g., the concentrations of dozens of compounds) into a smaller set of uncorrelated variables called principal components (PCs). By plotting the samples on the first few PCs, it is possible to visualize groupings, trends, and outliers in the data without prior knowledge of the samples. For instance, PCA can effectively differentiate Myrtus communis samples based on their growing environment (e.g., sun vs. shade) or geographical location, which influences the essential oil composition. nih.gov

Hierarchical Cluster Analysis (HCA): HCA is another unsupervised method that groups samples based on their similarity. The output is typically a dendrogram, which visually represents the sample clusters and their relationships. HCA has been used alongside PCA to classify different chemotypes of Myrtus communis, some of which are distinguished by the presence or absence of compounds like myrtenyl acetate (B1210297), a compound closely related to this compound. nih.gov

The following table summarizes findings from chemometric studies on Myrtus communis, the plant family where this compound and related compounds are often found.

| Study Focus | Analytical Method | Chemometric Technique(s) | Key Findings | Reference |

|---|---|---|---|---|

| Effect of light vs. shade on essential oil composition | GC-MS | Principal Component Analysis (PCA), Hierarchical Cluster Analysis (HCA) | Successfully discriminated between sun and shade plants; essential oil yield was positively correlated with leaf thickness and negatively with leaf size. | nih.gov |

| Identification of chemotypes in Algerian Myrtus communis | GC-MS, GC-FID | Not explicitly detailed, but classification into chemotypes implies clustering. | Identified six distinct chemotypes based on dominant compounds like α-pinene, 1,8-cineole, and myrtenyl acetate. A neryl formate chemotype was also noted. | smujo.id |

| Characterization of Tunisian essential oils for antifungal activity | GC-MS | Not explicitly detailed, but used for compositional analysis. | Myrtle essential oil was dominated by alpha-pinene (B124742) and 1,8-cineole, demonstrating a specific chemical profile. | tjpp.tn |

| Characterization of Iranian Myrtus communis | GC-MS | Chemometrics (unspecified) | Used to characterize essential oils from Iranian sources. | semanticscholar.org |

Theoretical and Computational Investigations of Myrtenyl Formate

Molecular Modeling and Docking Studies of Myrtenyl Formate (B1220265) and its Biochemical Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules in three dimensions. A key application within this field is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand, such as myrtenyl formate) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This technique is crucial in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. thegoodscentscompany.com

The docking process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target protein. These poses are then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). researchgate.net A more negative score generally indicates a more favorable binding interaction. The analysis of the best-docked poses can reveal specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. thegoodscentscompany.comlegislation.gov.uk

While comprehensive molecular docking studies specifically targeting this compound are not extensively detailed in publicly available literature, research on the essential oils where it is a constituent often involves docking the major components to predict biological activity. acs.org For instance, studies on related bicyclic monoterpenoids like myrtenol (B1201748) and myrtenal (B1677600) have utilized docking to explore their interactions with biological targets such as the NF-kappa-B protein. researchgate.net These analyses provide a framework for how the structurally similar this compound might interact with protein active sites, where its bicyclic pinane (B1207555) skeleton would likely engage in hydrophobic interactions, and the formate ester group could act as a hydrogen bond acceptor.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. researchgate.net Methods like Density Functional Theory (DFT) can predict a wide range of characteristics, including molecular orbital energies, charge distribution, and spectroscopic properties, without the need for physical experiments. acs.org These calculations are fundamental to understanding a molecule's intrinsic reactivity and behavior.

For this compound, computational methods can predict key properties that influence its chemical behavior. While specific peer-reviewed studies detailing extensive quantum chemical calculations on this compound are scarce, public databases provide computationally derived data. These predictions offer a glimpse into its molecular characteristics.

Table 1: Predicted Physicochemical and Spectroscopic Data for this compound

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆O₂ | --- |

| Exact Mass | 180.11504 Da | Computational |

| XLogP3 (Predicted) | 2.2 | Computational |

| Predicted Collision Cross Section (CCS) Values | ||

| [M+H]⁺ | 136.1 Ų | CCSbase |

| [M+Na]⁺ | 142.8 Ų | CCSbase |

| [M-H]⁻ | 132.2 Ų | CCSbase |

This table presents computationally predicted data for this compound, offering insights into its physical and analytical properties.

Quantum calculations can also determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, these methods can be used to simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which is invaluable for structure elucidation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Dynamics

Molecular dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. This method is particularly useful for understanding how flexible molecules like this compound behave in different environments and how they interact dynamically with other molecules, such as solvent or biological receptors.

An MD simulation can reveal the accessible conformations of this compound by exploring its potential energy surface. For a molecule with a rigid bicyclic core like the pinane skeleton, the primary flexibility comes from the rotation of the formate ester group. MD simulations can map the rotational freedom of this group and identify the most stable (lowest energy) conformations.

Although specific MD simulation studies focused solely on this compound are not prominent in the literature, the methodology has been applied to its parent alcohol, myrtenol, and other related monoterpenoids. researchgate.net In such studies, the system (e.g., the ligand in a protein's active site) is simulated for nanoseconds, and the trajectory is analyzed to assess the stability of binding poses, fluctuations of atoms, and the dynamics of intermolecular hydrogen bonds. researchgate.net These simulations can confirm the stability of a docking pose and provide a more realistic picture of the binding event than static docking alone.

Computational Structure-Activity Relationship (SAR) Studies for Chemical Design

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. By systematically modifying a chemical structure and observing the resulting changes in activity, researchers can develop rules that guide the design of new, more potent, and selective compounds. Computational SAR, or Quantitative Structure-Activity Relationship (QSAR), uses statistical and machine learning models to correlate chemical structure with activity.

A significant SAR study involving a myrtenyl moiety demonstrated its importance for antibacterial activity. In a 2014 study, researchers synthesized and evaluated a series of 4-chromanones and chalcones for their activity against various bacterial pathogens. The study revealed that incorporating a lipophilic bicyclic system at a specific position was a key strategy.

One of the most interesting findings was related to a chalcone (B49325) derivative (compound 3g in the study) which featured a myrtenyl group. This compound demonstrated very good activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values between 1.56 and 3.13 µg/mL. This highlighted the myrtenyl motif as a pharmacophoric element favoring antibacterial activity. In contrast, the corresponding cyclized flavonoid with the same myrtenyl substitution was largely inactive, indicating that the open chalcone structure was crucial for the activity of this specific compound.

Table 2: Structure-Activity Relationship (SAR) Findings for Myrtenyl-Containing Compounds

| Compound Type | Structural Feature | Observation | Biological Activity | Reference |

|---|---|---|---|---|

| 4-Chromanone | 2-myrtenyl substituent | Showed relatively good activity | Antibacterial (Gram-positive) | |

| Chalcone | Bicyclic myrtenyl motif | Favored activity | Anti-Gram-positive | |

| Chalcone | Myrtenyl group + 2',4'-dihydroxylated A ring | Demonstrated high activity | Antibacterial (Gram-positive) | researchgate.net |

This table summarizes key findings from SAR studies where the inclusion of a myrtenyl group was evaluated for its effect on antibacterial activity.

These SAR studies underscore that the bulky and lipophilic nature of the myrtenyl group can be a critical component in designing molecules that can effectively interact with bacterial targets, potentially by facilitating membrane penetration or specific binding interactions.

Mechanistic Biological Studies and Biochemical Interactions Non Clinical Applications

Interaction with Enzymes in Metabolic Pathways

Formate (B1220265) dehydrogenases (FDHs) are enzymes that catalyze the reversible oxidation of formate to carbon dioxide. frontiersin.org This process is a critical step in carbon metabolism for various organisms. frontiersin.org In the context of CO2 fixation, FDH plays a role in converting CO2 into formate, which is a fundamental organic compound that can serve as a source of carbon and energy for cellular processes. frontiersin.org

Studies on gas-fermenting bacteria like Clostridium ljungdahlii have revealed intricate regulatory mechanisms governing FDH activity. nih.gov For instance, the activity of a key formate dehydrogenase (FDH1) responsible for CO2 fixation is controlled by post-translational modification through lysine (B10760008) acetylation. nih.gov A specific lysine acetyltransferase/deacetylase system, At2/Dat1, has been identified to regulate FDH1 activity at the lysine-29 position. nih.gov Furthermore, the global transcription factor CcpA also plays a role by negatively regulating the expression of FDH1. nih.gov This dual regulation by both a post-translational modification system and a transcription factor highlights a complex interactive network to control CO2 fixation. nih.gov

The oxygen-tolerant FDH from Clostridium carboxidivorans (ccFDH) has been a subject of interest for its potential application in enhancing CO2 assimilation in photoautotrophic organisms. frontiersin.org This enzyme can reduce CO2 to formate even in the presence of oxygen. frontiersin.org Research has focused on engineering this enzyme to alter its preference from NADH to NADPH, the reducing agent abundantly produced during photosynthesis. frontiersin.org Additionally, it has been shown that the native ccFDH can directly utilize ferredoxin, another product of photosynthetic light reactions, as a reducing agent. frontiersin.org These findings suggest that optimized variants of ccFDH could be integrated into photoautotrophs to supplement CO2 assimilation pathways. frontiersin.org

Myrtenyl formate, as an ester, can undergo hydrolysis, a reaction that breaks the ester bond to yield an alcohol (myrtenol) and a carboxylic acid (formic acid). This reaction can be catalyzed by enzymes called esterases. The general mechanism for ester hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. youtube.comlibretexts.org

In an acid-catalyzed hydrolysis, the carbonyl oxygen of the ester is first protonated by an acid catalyst, such as a hydroxonium ion (H3O+). libretexts.org This protonation makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. youtube.comlibretexts.org The subsequent steps involve proton transfers and the elimination of the alcohol portion, ultimately regenerating the acid catalyst and forming the carboxylic acid and alcohol. youtube.com This process is typically reversible. libretexts.orgchemistrysteps.com

Base-catalyzed hydrolysis, also known as saponification, is generally an irreversible process. chemistrysteps.com It involves the attack of a hydroxide (B78521) ion (a strong nucleophile) on the carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling the alkoxide group (myrtenyloxide in this case), which subsequently deprotonates the newly formed carboxylic acid. youtube.comchemistrysteps.com This final acid-base reaction drives the equilibrium towards the products. chemistrysteps.com While specific studies on the esterase-mediated hydrolysis of this compound are not detailed in the provided search results, the general principles of ester hydrolysis provide a framework for understanding this biochemical transformation. youtube.comchemistrysteps.comamelica.org

Formate Dehydrogenase (FDH) Mechanistic Studies and Its Relevance to Carbon Metabolism

Non-Clinical Biological Effects and Underlying Mechanisms

Biofilms are communities of microbial cells that adhere to surfaces and are encased in a self-produced matrix, which protects them from environmental stresses and antimicrobial agents. researchgate.net Myrtenyl acetate (B1210297), a structurally related compound to this compound, has demonstrated anti-biofilm activity. nih.govcnr.it For example, myrtenyl acetate was found to inhibit the metabolic activity of biofilms of Listeria monocytogenes and Pectobacterium carotovorum. cnr.it It also showed significant inhibitory effects on the 24-hour biofilm of Staphylococcus aureus. cnr.it The mechanism of action for the anti-biofilm activity of related essential oil components may involve the inhibition of metalloproteinase matrix activity, which is a process implicated in biofilm formation. researchgate.netnih.gov

The related compound, myrtenol (B1201748), has also been studied for its strong ability to inhibit biofilm formation by S. aureus at various concentrations. nih.gov At concentrations from the minimum inhibitory concentration (MIC) upwards, myrtenol achieved over 90% inhibition of biofilm formation. nih.gov The proposed antibacterial mechanism for myrtenol involves interference with the synthesis of the bacterial cell wall. nih.gov

Table 1: Anti-biofilm Activity of Myrtenyl Acetate and Related Compounds

| Compound | Target Microorganism | Observed Effect | Reference |

|---|---|---|---|

| Myrtenyl acetate | Listeria monocytogenes | Inhibition of biofilm metabolic activity (50.89%) | cnr.it |

| Myrtenyl acetate | Pectobacterium carotovorum | Inhibition of biofilm metabolic activity | cnr.it |

| Myrtenyl acetate | Staphylococcus aureus | Inhibition of 24h biofilm (69.77% inhibition of metabolic activity) | cnr.it |

This compound and related compounds have been evaluated in various in vitro assays for compound screening and lead identification. For instance, myrtenyl acetate, myrtenol, and myrtenal (B1677600) were part of a group of flavouring substances for which in vitro genotoxicity studies were conducted. nih.gov The results for myrtenol and myrtenyl acetate were negative, which allowed the concern for genotoxicity to be ruled out for these specific substances. nih.gov However, this compound itself was deleted from the Union List of flavouring substances due to a lack of industry support for providing the necessary genotoxicity data. nih.gov

The cytotoxic activity of myrtenyl acetate has also been assessed. In one study, the essential oil of Myrtus communis, containing myrtenyl acetate as a main component, and myrtenyl acetate itself were evaluated for cytotoxicity against the SH-SY5Y human neuroblastoma cell line using the MTT assay. nih.govcnr.it

These types of in vitro studies are crucial in the early stages of drug discovery and chemical safety assessment for identifying potential biological activities and hazards of chemical compounds.

Plant secondary metabolites are a diverse group of compounds, including terpenes, that are not directly involved in the normal growth and development of a plant but play crucial roles in defense against biotic and abiotic stresses. researchgate.netmdpi.com The production of these metabolites is often induced by environmental challenges such as pathogen attack, herbivory, or extreme temperatures. maxapress.comfrontiersin.org

While direct studies on the influence of exogenously applied this compound on plant secondary metabolism were not found, the presence of the related monoterpene myrtenyl acetate as a significant volatile compound in plants like wild strawberries (Fragaria moschata and Fragaria vesca) suggests its role within the plant's own metabolic and defense systems. frontiersin.org In Fragaria moschata, myrtenyl acetate, along with octyl acetate and 4-acetyloxybutyl acetate, constituted a major portion of the total volatile compounds. frontiersin.org Volatile compounds like these can be involved in plant defense, acting as deterrents to herbivores or pathogens. nih.gov

The biosynthesis of plant secondary metabolites is regulated by complex networks involving transcription factors such as MYB, WRKY, and bHLH, which are activated in response to stress signals. frontiersin.org These transcription factors control the expression of genes encoding biosynthetic enzymes that lead to the production of compounds like this compound and its derivatives. frontiersin.org For example, stress can trigger signaling pathways, such as the jasmonic acid pathway, which in turn activates transcription factors that upregulate the synthesis of defense-related secondary metabolites. frontiersin.org

Future Perspectives and Emerging Research Avenues for Myrtenyl Formate

Development of Sustainable and Green Synthetic Methodologies for Myrtenyl Formate (B1220265)

The chemical industry's growing emphasis on sustainability has spurred the development of green synthetic routes for organic compounds, moving away from hazardous solvents and energy-intensive processes. chemistryjournals.netajrconline.org This paradigm shift is highly relevant for the production of fragrance and flavor compounds like myrtenyl formate.

Future research will likely focus on enzymatic and catalytic processes that adhere to the principles of green chemistry. Biocatalysis, using isolated enzymes or whole-cell systems, offers a promising alternative to conventional synthesis. Lipases, for instance, are widely used for the esterification of alcohols and can be employed in non-aqueous or solvent-free systems to produce esters like this compound from myrtenol (B1201748) and a formate source. This approach offers high selectivity, mild reaction conditions, and reduced waste generation.

Another key area is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, improving process efficiency and reducing waste. Research into solid acid catalysts or supported metal catalysts for the esterification of myrtenol could yield efficient and environmentally benign synthetic pathways. Furthermore, energy-efficient techniques such as microwave-assisted and ultrasound-assisted synthesis are being explored to reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.netsemanticscholar.org

Table 1: Comparison of Synthetic Approaches for this compound

| Parameter | Conventional Synthesis | Green Synthetic Approaches |

|---|---|---|

| Reagents | Often involves stoichiometric amounts of strong acids or hazardous coupling agents. | Utilizes catalytic reagents (enzymes, heterogeneous catalysts), which are used in smaller amounts and can often be recycled. ajrconline.org |

| Solvents | Typically relies on volatile, often toxic, organic solvents like benzene. imist.ma | Employs safer solvents such as water, ionic liquids, or supercritical fluids, or proceeds under solvent-free conditions. chemistryjournals.net |

| Energy Consumption | May require high temperatures and prolonged reaction times, leading to high energy use. | Aims for ambient temperature and pressure; utilizes energy-efficient methods like microwave or ultrasonic irradiation. chemistryjournals.netajrconline.org |

| Byproducts/Waste | Can generate significant amounts of hazardous waste and byproducts. | Designed to maximize atom economy, minimizing waste and preventing pollution at the source. ajrconline.org |

| Feedstocks | Often derived from depleting fossil fuels. | Focuses on the use of renewable feedstocks, such as myrtenol derived from plant sources. ajrconline.org |

Advanced Bioprospecting and Metabolic Engineering of this compound Biosynthesis

This compound is a product of the vast chemical factories within plants. Its biosynthesis originates from the terpenoid pathway, where the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are produced via the mevalonic acid (MVA) or the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathways. nih.gov These precursors are condensed to form geranyl pyrophosphate (GPP), the direct precursor to most monoterpenes. The GPP is then cyclized by specific enzymes called terpene synthases to form the bicyclic pinene skeleton, which is subsequently hydroxylated to myrtenol. The final step is the esterification of myrtenol with a formate group.

Advanced bioprospecting, combining genomics, transcriptomics, and metabolomics, can identify the specific genes and enzymes responsible for this compound biosynthesis in high-yielding plants. Discovering novel terpene synthases and acyltransferases is crucial for understanding and re-creating this pathway in microbial hosts.

Metabolic engineering offers a powerful strategy for the sustainable, large-scale production of this compound. lbl.gov By transferring the identified biosynthetic genes into robust microbial chassis like Escherichia coli or Saccharomyces cerevisiae, it is possible to create cellular factories for its production. lbl.govuwaterloo.ca Engineering efforts would focus on several key areas:

Enhancing Precursor Supply : Overexpressing key enzymes in the MVA or MEP pathways to increase the intracellular pool of IPP and DMAPP.

Pathway Optimization : Balancing the expression of the introduced biosynthetic genes (terpene synthase, hydroxylase, acyltransferase) to maximize flux towards this compound and avoid the accumulation of toxic intermediates.

Host Strain Engineering : Modifying the host's native metabolism to divert carbon flux towards the desired product and eliminate competing pathways. nih.gov For example, engineering formate metabolism could enhance the supply of the formate group for the final esterification step. nih.govresearchgate.netscienceopen.com

These strategies have been successfully applied to produce other valuable terpenoids, such as the antimalarial drug artemisinin, demonstrating the immense potential for bio-based production of this compound. lbl.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

Predictive Modeling : ML models can be trained on large databases of chemical structures and their associated sensory properties to predict the olfactory profile of novel this compound derivatives. chemicalbull.compsychologytoday.com This allows for the in silico design of new molecules with specific, desirable fragrance characteristics, significantly accelerating the discovery process.

Formulation Optimization : AI algorithms can sift through millions of potential fragrance formulas to suggest optimal combinations that include this compound, identifying unique and appealing scent profiles based on consumer data and chemical compatibility. chemicalbull.comresearchgate.net

Biosynthesis and Synthesis Optimization : Machine learning can be used to model and optimize fermentation processes in metabolically engineered microbes, leading to higher yields of bio-based this compound. Similarly, AI can help identify the optimal reaction conditions (catalyst, solvent, temperature) for its chemical synthesis.

Discovery of New Applications : By analyzing large datasets from biological assays and chemical databases, AI can identify potential new applications for this compound and its derivatives, such as in pharmaceuticals or agrochemicals, by predicting their interaction with biological targets.

Table 2: Applications of AI/ML in this compound Research

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Predictive Olfactory Modeling | Algorithms trained to predict a molecule's scent based on its chemical structure. psychologytoday.com | Rapid screening and design of new this compound derivatives with tailored scent profiles. |

| Generative Models | AI frameworks that can generate novel chemical structures with desired properties. up.pt | Creation of entirely new flavor and fragrance molecules based on the this compound scaffold. |

| Process Optimization | ML models that analyze process parameters to optimize yield, purity, and efficiency. | Enhanced production yields in both chemical synthesis and microbial fermentation. |

| Data Mining & Trend Analysis | AI tools that analyze market data, consumer preferences, and scientific literature. chemicalbull.comresearchgate.net | Identifying new market opportunities and guiding research towards commercially successful applications. |

Exploration of Novel Chemical Reactivity and Expansive Derivative Space

This compound possesses a versatile chemical structure—a reactive formate ester and a bicyclic alkene backbone—that serves as a scaffold for creating a diverse range of derivatives. Exploring its reactivity is key to expanding its applications beyond the flavor and fragrance industry.

The formate ester group can be readily hydrolyzed to myrtenol or transesterified to produce other myrtenyl esters (e.g., myrtenyl acetate), each with unique scent profiles and properties. researchgate.net The ester can also be reduced to yield myrtenol. A known reaction involves the palladium-catalyzed deformylation of this compound to produce β-pinene, a valuable chemical feedstock. psu.edu

The double bond in the pinene ring is a site for numerous chemical transformations, including:

Addition Reactions : Halogenation, hydroboration-oxidation, and epoxidation can introduce new functional groups, leading to a wide array of novel compounds.

Cycloadditions : The alkene can participate in cycloaddition reactions to build more complex molecular architectures. Research on myrtenal (B1677600) (the corresponding aldehyde) has shown that the myrtenyl skeleton can be incorporated into pseudo-peptides via multicomponent reactions and modified further through cycloadditions to generate complex structures with potential cytotoxic activity. nih.gov

Polymerization : The vinyl group could potentially be used in polymerization reactions to create novel bio-based polymers.

By systematically exploring these reactions, a vast chemical space of new myrtenyl derivatives can be accessed. These new compounds could be screened for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, leveraging the known bioactivities of other monoterpenes and their derivatives. nih.govmdpi.com

Understanding the Role of this compound in Inter-species Chemical Ecology and Phytoremediation

Plants produce a diverse arsenal (B13267) of volatile organic compounds (VOCs) to interact with their environment. nih.gov These chemical signals are fundamental to processes like attracting pollinators, deterring herbivores, and defending against pathogens. nih.gov As a naturally occurring VOC, this compound likely plays a significant role in the chemical ecology of the plants that produce it.

Future research should aim to elucidate the specific ecological functions of this compound. This could involve studies to determine if it acts as an attractant for specific pollinators or as a repellent or toxin to herbivores and microbial pathogens. Understanding these roles could lead to novel applications in agriculture, such as developing natural pest control agents or formulations that enhance pollination.

Furthermore, there is an emerging interest in the phytoremediation potential of aromatic plants. Certain plant species, including some from the Ocimum genus which produce monoterpenoids, have demonstrated the ability to remove toxins such as heavy metals, pesticides, and crude oil from contaminated soil and water. nih.gov The lipophilic nature of monoterpenes like this compound may facilitate the absorption and sequestration of organic pollutants. Research is needed to investigate whether plants producing this compound can be used in phytoremediation strategies and to understand the specific role the compound might play in the detoxification process within the plant.

Compound Reference Table

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for myrtenyl formate, and how are they optimized for yield and purity?

- Methodological Answer : this compound is typically synthesized via esterification of myrtenol with formic acid, often catalyzed by acidic ion-exchange resins or enzymatic catalysts (e.g., lipases). Optimization involves response surface methodology (RSM) to adjust parameters like molar ratio, temperature, and catalyst concentration . Characterization employs GC-MS for purity assessment and ¹H/¹³C NMR for structural confirmation. For reproducibility, experimental protocols should include solvent selection (e.g., toluene for azeotropic removal of water) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

- Methodological Answer : High-resolution GC-MS with a polar capillary column (e.g., DB-WAX) is preferred for separation, coupled with internal standards (e.g., methyl decanoate) to ensure accuracy. HPLC-UV (at 210–220 nm) is used for non-volatile byproducts. For structural validation, FT-IR (C=O stretch at ~1720 cm⁻¹) and 2D NMR (HSQC, HMBC) resolve ester linkage confirmation. Detection limits should be reported with calibration curves (R² > 0.995) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound (e.g., antimicrobial vs. non-active results) be systematically addressed?